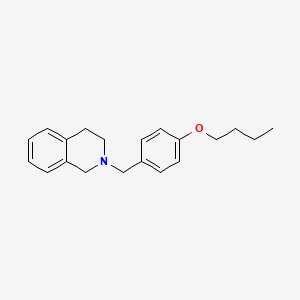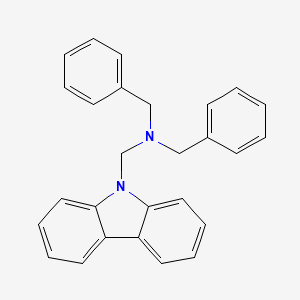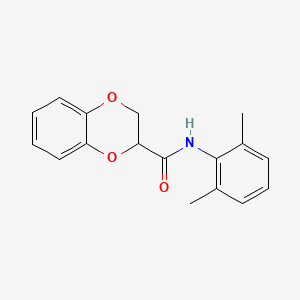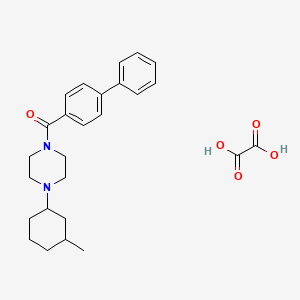![molecular formula C15H14BrClO3 B5158644 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene, also known as BCEE, is a chemical compound that has been widely used in scientific research. BCEE is a member of the aryl ether family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is thought to involve the interaction of the compound with cellular membranes and proteins. This compound has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cellular signaling pathways, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene in lab experiments is its versatility. This compound can be used in a wide range of applications, from imaging cellular membranes to studying protein-ligand interactions. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, this compound can be toxic if not handled properly, and care must be taken to ensure that it is used safely in lab experiments.
未来方向
There are many future directions for research on 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also exploring the use of this compound in the development of new imaging techniques for studying cellular membranes and proteins. Another area of interest is the study of the role of this compound in the regulation of glucose and lipid metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Conclusion
In conclusion, this compound is a versatile and widely used chemical compound that has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important tool for researchers in a variety of fields. With continued research, this compound may prove to be a valuable tool for the development of new drugs and imaging techniques, and may have important implications for the treatment of a range of diseases and disorders.
合成方法
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, Suzuki coupling, and Heck reaction. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 2-bromo-4-chlorophenol with 2-(3-methoxyphenoxy)ethanol in the presence of a base such as potassium carbonate.
科学研究应用
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has been used in a wide range of scientific research applications, including as a fluorescent probe for imaging cellular membranes, as a ligand for studying protein-ligand interactions, and as a substrate for enzyme-catalyzed reactions. This compound has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-12-3-2-4-13(10-12)19-7-8-20-15-6-5-11(17)9-14(15)16/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLPFWLJBDYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)


![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)


![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)